pMHC Thermal Stability: Tax9 vs. Tax8
The nonameric Tax9 peptide (LLFGYPVYV) forms a substantially more thermostable complex with HLA-A*0201 than the octameric Tax8 peptide (LFGYPVYV), which lacks the N‑terminal leucine. Thermal denaturation measurements by circular dichroism yield a melting‑temperature difference of ΔTm = 16 °C, with the Tax9 complex melting at a significantly higher temperature [1]. Despite the structural similarity of the two complexes, the absence of the P1 residue in Tax8 eliminates the conserved N‑terminal hydrogen‑bond network and is compensated only partially by water molecules, resulting in the marked stability deficit [1].
| Evidence Dimension | Thermal stability of pMHC complex (melting temperature, Tm) |
|---|---|
| Target Compound Data | Tax9/HLA-A2 Tm ≈ 62 °C (estimated from published comparative denaturation curves) |
| Comparator Or Baseline | Tax8/HLA-A2 Tm ≈ 46 °C (ΔTm = 16 °C lower than Tax9 complex) |
| Quantified Difference | ΔTm = 16 °C; Tax9 complex is >1.3‑fold more thermostable |
| Conditions | Thermal denaturation monitored by circular dichroism spectroscopy; refolded HLA-A*0201/peptide complexes in PBS, pH 7.4 |
Why This Matters
A 16 °C loss in thermostability translates into reduced shelf‑life and greater lot‑to‑lot variability for pMHC tetramer reagents, making the full‑length nonamer the only acceptable choice for applications requiring long‑term complex integrity.
- [1] Khan AR, Baker BM, Ghosh P, Biddison WE, Wiley DC. The structure and stability of an HLA-A*0201/octameric tax peptide complex with an empty conserved peptide-N-terminal binding site. J Immunol. 2000;164(12):6398-6405. doi:10.4049/jimmunol.164.12.6398 View Source
